molecular formula C6H7ClF2O2S B6173064 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2613384-06-6

3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B6173064
CAS No.: 2613384-06-6
M. Wt: 216.6
InChI Key:
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Description

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It features a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto the bicyclo[1.1.1]pentane framework. This can be achieved through various synthetic routes, including:

    Starting from bicyclo[1.1.1]pentane: The bicyclo[1.1.1]pentane core can be functionalized with a difluoromethyl group using difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The strained bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Electrophiles: Halogens, acids.

    Conditions: Reactions are typically carried out under controlled temperatures and may require the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a sulfonamide, while addition reactions could lead to various adducts depending on the electrophile.

Scientific Research Applications

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be explored for biological activity, including potential therapeutic effects.

    Medicine: The compound can be used in the design of new drugs, especially those targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the strained bicyclo[1.1.1]pentane core and the presence of the difluoromethyl and sulfonyl chloride groups. These functional groups can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1-sulfonyl chloride: Lacks the difluoromethyl group.

    3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

3-(Difluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which can impart different chemical and physical properties compared to its analogs

Properties

CAS No.

2613384-06-6

Molecular Formula

C6H7ClF2O2S

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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